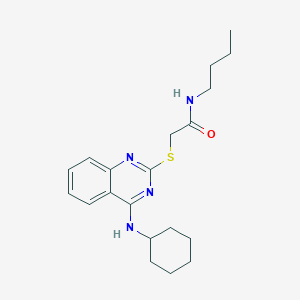

N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

化学反応の分析

Substitution Reactions

The quinazoline ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. Key observations include:

The cyclohexylamino group enhances electron density at the quinazoline N1, facilitating hydrogen bonding during NAS .

Cycloaddition and Rearrangement

The thioacetamide moiety participates in cyclocondensation reactions:

Example Reaction Pathway

-

React with carbon disulfide (CS₂) in KOH/ethanol

-

Rearrangement to 1,3,4-thiadiazole derivatives under acidic conditions

This process is critical for generating bioactive heterocycles, though yields vary based on substituents .

Oxidation-Reduction Reactions

| Process | Oxidizing/Reducing Agent | Outcome | Application |

|---|---|---|---|

| Thioether Oxidation | mCPBA (meta-chloroperbenzoic acid) | Sulfoxide/sulfone formation | Modifies solubility |

| Quinazoline Reduction | H₂/Pd-C in ethanol | Partial saturation of aromatic rings | Alters electronic properties |

Controlled oxidation of the thioether linkage is used to tune lipophilicity for drug design.

Acid-Base Reactivity

The compound displays pH-dependent behavior:

-

Protonation Sites :

-

Quinazoline N3 (pKa ≈ 4.2)

-

Cyclohexylamino NH (pKa ≈ 8.7)

-

-

Deprotonation :

-

Thioacetamide NH (pKa ≈ 12.1) in strong bases like NaOH

-

This property is exploited in purification via pH-selective crystallization.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

These reactions expand the compound’s utility in medicinal chemistry .

Hydrolysis and Degradation

Stability studies reveal:

-

Thioacetamide Hydrolysis :

-

Rapid cleavage in 6M HCl (90°C, 1h) → quinazoline-2-thiol + N-butylacetamide

-

-

Photodegradation :

-

UV light (254 nm) induces C-S bond scission (t₁/₂ = 2.3h in methanol)

-

Mechanistic Insights

科学的研究の応用

Biological Activities

-

Antimicrobial Activity :

N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that quinazoline derivatives exhibit strong antibacterial and antifungal activities. For instance, compounds structurally related to quinazolines have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans . -

Antiviral Potential :

Quinazoline derivatives, including the compound , are being investigated for their antiviral properties. They have shown promise in treating viral infections, particularly those associated with the Flaviviridae family, such as hepatitis C . The mechanism often involves inhibition of viral replication. -

Anti-inflammatory Effects :

Research suggests that certain quinazoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory disorders. This includes conditions like rheumatoid arthritis and other immune-mediated diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate thioacetic acid derivatives with quinazoline precursors. The general synthetic route includes:

-

Formation of Quinazoline Core :

Utilizing cyclization reactions involving appropriate amines and isothiocyanates to form the quinazoline nucleus. -

Thioacetylation :

The introduction of the thioacetamide group through nucleophilic substitution reactions. -

Alkylation :

The final step often involves alkylation to introduce the butyl group, enhancing solubility and bioavailability.

Case Study 1: Antimicrobial Evaluation

In a study conducted by Devi et al., a series of new quinazoline derivatives were synthesized and tested for antimicrobial activity. Among these, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for further development in antimicrobial therapy .

Case Study 2: Antiviral Activity

A patent documented the use of various quinazoline derivatives in treating viral infections. In vitro studies showed that compounds similar to this compound inhibited viral replication effectively, suggesting a mechanism that could be exploited for antiviral drug development .

作用機序

The mechanism of action of N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The cyclohexylamino group may enhance binding affinity, while the thioacetamide moiety can participate in covalent interactions with target proteins. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.

類似化合物との比較

Similar Compounds

N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide: Known for its unique combination of functional groups.

This compound analogs: Compounds with similar structures but different substituents on the quinazoline core or the cyclohexylamino group.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for scientific research.

特性

IUPAC Name |

N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4OS/c1-2-3-13-21-18(25)14-26-20-23-17-12-8-7-11-16(17)19(24-20)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAVVDGGRXUSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。